molecular formula C19H23NO4 B6089624 (2,6-dimethoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine

(2,6-dimethoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine

Cat. No. B6089624
M. Wt: 329.4 g/mol
InChI Key: PLPODZUQLQLRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-dimethoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine, also known as DMBC-MO-DCH, is a chemical compound that has gained attention due to its potential for use in scientific research. This compound is a derivative of the natural product harmine, which is found in a variety of plants and has been studied for its potential therapeutic effects. DMBC-MO-DCH has been synthesized using various methods and has shown promise in a range of applications.

Mechanism of Action

(2,6-dimethoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine is believed to inhibit MAO-A by binding to the enzyme's active site and preventing the breakdown of neurotransmitters. This leads to an increase in the levels of serotonin and dopamine in the brain, which can have antidepressant and anxiolytic effects. (2,6-dimethoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(2,6-dimethoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to have a range of biochemical and physiological effects. In addition to its MAO-A inhibitory activity, (2,6-dimethoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuroplasticity and the growth of new neurons. (2,6-dimethoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

(2,6-dimethoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in a range of applications. However, there are also limitations to its use. (2,6-dimethoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has not been extensively studied in vivo, and its long-term effects are not well understood. Additionally, its selectivity for MAO-A over MAO-B is not well established, which could limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research on (2,6-dimethoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine. One area of interest is its potential as a therapeutic agent for the treatment of depression and anxiety disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to better understand its mechanism of action and to optimize its selectivity for MAO-A over MAO-B.

Synthesis Methods

(2,6-dimethoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine can be synthesized using a variety of methods, including the reaction of harmine with 2,6-dimethoxybenzyl chloride and 8-methoxy-3,4-dihydro-2H-chromen-3-amine. Another method involves the reaction of harmine with 2,6-dimethoxybenzaldehyde and 8-methoxy-3,4-dihydro-2H-chromen-3-amine in the presence of a reducing agent. Both methods have been successful in synthesizing (2,6-dimethoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine with high yields.

Scientific Research Applications

(2,6-dimethoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has shown potential in a range of scientific research applications. One area of interest is its potential as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme that plays a role in the breakdown of neurotransmitters such as serotonin and dopamine. (2,6-dimethoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to inhibit MAO-A in a dose-dependent manner, making it a promising candidate for the development of new antidepressant and anxiolytic drugs.

properties

IUPAC Name

N-[(2,6-dimethoxyphenyl)methyl]-8-methoxy-3,4-dihydro-2H-chromen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-21-16-7-5-8-17(22-2)15(16)11-20-14-10-13-6-4-9-18(23-3)19(13)24-12-14/h4-9,14,20H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPODZUQLQLRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CNC2CC3=C(C(=CC=C3)OC)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-dimethoxybenzyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine

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